3-[3-(2-methylpiperidin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(2-methylpiperidin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C16H22N4OS and its molecular weight is 318.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Synthesis and Crystallography
Research in chemical synthesis and crystallography has explored the structural and polymorphic characteristics of related pyrimidinone derivatives. For instance, a study by Glidewell et al. (2003) detailed the benzylation and nitrosation of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one, leading to various polymorphs with distinct crystalline structures. These findings are crucial for understanding the chemical behavior and potential applications of similar compounds in scientific research (Glidewell, Low, Marchal, & Quesada, 2003).
Biological Activities
Heterocyclic compounds with a pyrimidine nucleus, akin to the compound , display a broad spectrum of biological activities. Bassyouni and Fathalla (2013) synthesized new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives showing antimicrobial, antiviral, anticancer, and other activities. These derivatives were obtained through simple and efficient methods, highlighting the compound's potential in developing therapeutic agents (Bassyouni & Fathalla, 2013).
Novel Thiopyrimidine Compounds
Wanare's research in 2022 into novel thiopyrimidine-glucuronide compounds with promising biological activities illustrates the synthetic strategies for developing compounds with significant therapeutic potential. These compounds were synthesized through reactions forming dihydropyrimidine skeletons, indicating the scope for novel drug development based on the core structure of thiopyrimidines (Wanare, 2022).
Chemoselective Synthesis
A study by Jahanshahi et al. (2018) on the chemoselective synthesis of novel pyrrole-substituted pyrido[2,3-d]pyrimidines showcases the versatility of pyrimidine derivatives in synthesizing compounds with potential antibacterial activities. Utilizing [γ-Fe2O3@HAp-SO3H] as a nanocatalyst, this research underscores the chemical adaptability and utility of pyrimidine derivatives in medicinal chemistry (Jahanshahi, Mamaghani, Haghbin, Nia, & Rassa, 2018).
作用機序
Target of Action
The primary target of this compound, also known as SR-01000143213, is SLC15A4 , a protein involved in the transport of certain molecules across the cell membrane . This protein plays a crucial role in the innate immune system’s pathogen-recognition pathways .
Mode of Action
SR-01000143213 interacts with its target, SLC15A4, by binding to a lysosomal outward-open conformation of the protein . This binding is incompatible with the binding of TASL, an immune adapter, on the cytoplasmic side of the protein . As a result, TASL undergoes degradation .
Biochemical Pathways
The compound’s interaction with SLC15A4 disrupts the SLC15A4-TASL adapter module, which is part of the TLR7/8-IRF5 signaling pathway . This pathway is involved in the activation of the immune response to nucleic acids . By interrupting this pathway, SR-01000143213 prevents downstream proinflammatory responses .
Result of Action
The molecular effect of SR-01000143213’s action is the degradation of TASL, which interrupts the TLR7/8-IRF5 signaling pathway . On a cellular level, this leads to a reduction in proinflammatory responses . Considering that all components involved have been genetically associated with systemic lupus erythematosus and that SR-01000143213 blocks responses in disease-relevant human immune cells from patients, the study represents a proof-of-concept for the development of therapeutics against this disease .
特性
IUPAC Name |
3-[3-(2-methylpiperidin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4OS/c1-12-6-2-3-9-19(12)10-5-11-20-15(21)13-7-4-8-17-14(13)18-16(20)22/h4,7-8,12H,2-3,5-6,9-11H2,1H3,(H,17,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJWNPCASXEXPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CCCN2C(=O)C3=C(NC2=S)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。